N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide is a chemical compound that is commonly referred to as CX-4945. It is a selective inhibitor of protein kinase CK2, which is a protein that plays an important role in the regulation of cell growth and division. CX-4945 has been the subject of extensive research due to its potential as a therapeutic agent for the treatment of cancer and other diseases.
Mechanism of Action
CX-4945 works by inhibiting the activity of protein kinase CK2, which is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, CX-4945 can disrupt the signaling pathways that are involved in the growth and survival of cancer cells, leading to their death. In addition, CX-4945 has been shown to enhance the activity of certain chemotherapy drugs, making them more effective at killing cancer cells.
Biochemical and Physiological Effects:
CX-4945 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting CK2, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the activity of certain oncogenes (genes that can cause cancer). CX-4945 has also been shown to have anti-inflammatory effects, which may be useful in the treatment of diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of CX-4945 is that it is a highly selective inhibitor of CK2, meaning that it does not affect the activity of other kinases. This makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of CX-4945 is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on CX-4945. One area of interest is the development of new and more effective inhibitors of CK2, which could lead to the development of new cancer therapies. Another area of interest is the investigation of CX-4945 as a treatment for other diseases, such as Alzheimer's disease and HIV. Finally, researchers may continue to study the biochemical and physiological effects of CX-4945 in order to better understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
CX-4945 can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 4-biphenylcarboxylic acid with cyclohexylamine and carbon disulfide in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using various chromatography techniques.
Scientific Research Applications
CX-4945 has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer, including breast cancer, prostate cancer, and multiple myeloma. In addition, CX-4945 has been investigated for its potential as a treatment for other diseases, such as Alzheimer's disease and HIV.
properties
IUPAC Name |
N-(cyclohexylcarbamothioyl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c23-19(22-20(24)21-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSZEORHKOFQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.